molecular formula C27H25N3O3 B2912307 2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 894909-04-7

2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2912307
CAS No.: 894909-04-7
M. Wt: 439.515
InChI Key: NGZBGNILOGTMFA-UHFFFAOYSA-N
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Description

2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyridine core, which is a fused bicyclic structure containing nitrogen atoms, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the benzoyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate raw materials, reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: It may serve as a probe or inhibitor in biological studies, particularly those involving enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, such as inhibition or activation of enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide include other naphthyridine derivatives and benzoyl-substituted compounds. Examples include:

  • 2-(3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide
  • 2-(7-methyl-3-(benzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzoyl and acetamide groups

Properties

IUPAC Name

2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c1-17-4-9-20(10-5-17)14-28-24(31)16-30-15-23(25(32)21-11-6-18(2)7-12-21)26(33)22-13-8-19(3)29-27(22)30/h4-13,15H,14,16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZBGNILOGTMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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